molecular formula C22H23N5 B5590709 6-amino-2-isopropyl-8-(4-methylphenyl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-2-isopropyl-8-(4-methylphenyl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No. B5590709
M. Wt: 357.5 g/mol
InChI Key: RUBGSNGIOBLHOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves multicomponent reactions, as demonstrated in the efficient synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles under solvent-free conditions. These compounds were prepared in good yields by reacting aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one with sodium hydroxide (NaOH), indicating a potential pathway for synthesizing the compound (Rong et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves spectroscopic methods such as infrared, 1H NMR spectra, elemental analysis, and high-resolution mass spectrometry (HRMS). These techniques provide detailed information on the structural aspects, such as the arrangement of functional groups and the molecular framework, which are crucial for understanding the chemical behavior and potential reactivity of the compound (Rong et al., 2009).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various nucleophilic substitution reactions, showcasing their chemical versatility. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to different heterocyclic compounds through nucleophilic substitution reactions, indicating a broad spectrum of chemical reactivity that could be anticipated for the compound in focus (El-Dean et al., 2010).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are typically characterized using techniques like X-ray diffraction. These properties are influenced by the molecular structure and substitution patterns on the isoquinoline ring, which can affect the compound's application and handling (Kant et al., 2014).

Chemical Properties Analysis

Isoquinoline derivatives exhibit a wide range of chemical properties, including their reactivity towards electrophiles and nucleophiles, redox behavior, and potential for forming various chemical bonds. These properties are essential for the development of new compounds with desired biological or physical properties. The specific chemical properties of "6-amino-2-isopropyl-8-(4-methylphenyl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile" would depend on its precise molecular structure and the functional groups present (Dyachenko & Dyachenko, 2008).

properties

IUPAC Name

6-amino-8-(4-methylphenyl)-2-propan-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-14(2)27-9-8-17-18(10-23)21(26)22(12-24,13-25)20(19(17)11-27)16-6-4-15(3)5-7-16/h4-8,14,19-20H,9,11,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBGSNGIOBLHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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